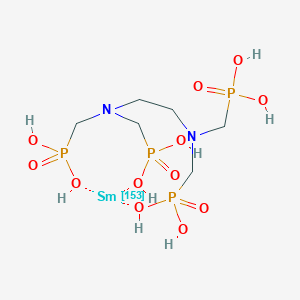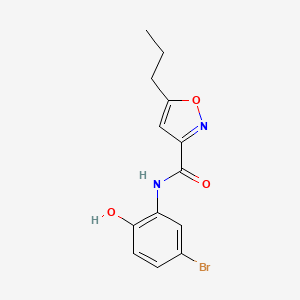
10-Dodecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-dodecenoic acid is a dodecenoic acid having its double bond at position 10.
Applications De Recherche Scientifique
1. Thermal Energy Storage
10-Dodecenoic acid, also known as lauric acid, has been examined for its potential in latent heat energy storage, particularly in solar thermal applications. Its melting transition, particularly with regard to purity levels, is a key focus in this area of research (Desgrosseilliers et al., 2013).
2. Lipid Peroxidation Products
The formation of 4-hydroxy-2E-nonenal (4-HNE) from lipid peroxidation, where this compound plays a role, has been a subject of study. This research explores the pathways leading to the formation of products like 9-hydroperoxy-12-oxo-10E-dodecenoic acid, which are significant in understanding oxidative stress and cell damage (Schneider et al., 2001).
3. Antifungal Properties
Research has identified antifungal substances related to this compound derivatives. For example, compounds like 3-hydroxy-5-cis-dodecenoic acid from Lactobacillus plantarum show antifungal activity against molds and yeasts, indicating its potential in developing new antifungal agents (Sjögren et al., 2003).
4. Polymer Precursors
This compound derivatives are being explored in the synthesis of sustainable polymer precursors. Processes like hydroesterification of methyl 10-undecenoate in thermomorphic multicomponent solvent systems have shown promising results in producing materials like Nylon 6,12 (Gaide et al., 2016).
5. Signal Molecules in Bacterial Communication
Cis-2-dodecenoic acid, related to this compound, acts as a signal in Burkholderia cenocepacia. It influences the control of factors contributing to the virulence of this pathogen, which is critical in understanding bacterial communication and pathogenicity (Ryan et al., 2009).
Propriétés
Formule moléculaire |
C12H22O2 |
|---|---|
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
(E)-dodec-10-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3H,4-11H2,1H3,(H,13,14)/b3-2+ |
Clé InChI |
AZCVFLMXESYPIR-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CCCCCCCCC(=O)O |
SMILES |
CC=CCCCCCCCCC(=O)O |
SMILES canonique |
CC=CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[(E)-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]carbamate](/img/structure/B1238926.png)





![N-[(4-fluorophenyl)methyl]-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1238935.png)




![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1238946.png)
![(12R,13R,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B1238949.png)
![[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B1238951.png)
